N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
説明
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:
- 8-Methyl group: Likely influences steric effects and metabolic stability.
- N-(2-ethylphenyl)acetamide side chain: Contributes to lipophilicity and may affect binding affinity .
The molecular formula is C29H28N4O3 (MW: 480.6 g/mol), with a pyrimidoindole core common among TLR4 ligands and kinase inhibitors .
特性
IUPAC Name |
N-(2-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-4-21-7-5-6-8-24(21)31-26(34)17-33-25-14-9-19(2)15-23(25)27-28(33)29(35)32(18-30-27)16-20-10-12-22(36-3)13-11-20/h5-15,18H,4,16-17H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSZGVCLRBETTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Features
The table below highlights structural variations among pyrimido[5,4-b]indole derivatives:
Key Observations :
- Electron-Donating Groups : Methoxy (target, ) increases solubility compared to halogens (e.g., chloro in ).
- Lipophilicity : The 2-ethylphenyl group in the target compound enhances lipophilicity relative to methyl or benzyl substituents .
- Steric Effects : Bulky groups (e.g., 2,4-dimethylphenyl in ) may hinder receptor binding.
Physicochemical Properties
- Solubility : Methoxy groups (target, ) improve aqueous solubility, whereas halogens (Cl, F) and alkyl chains (ethyl, methyl) reduce it .
- Molecular Weight : Ranges from 436.5 () to ~480.6 (target), impacting bioavailability and permeability.
- Synthetic Routes : Most analogs are synthesized via HATU-mediated coupling and purified via reverse-phase chromatography (e.g., ), suggesting shared methodologies for the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare this compound, and how is reaction progress monitored?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involving (i) formation of a pyrimidoindole intermediate and (ii) coupling with N-(2-ethylphenyl)acetamide derivatives. Reaction conditions often include polar aprotic solvents (e.g., DMF), bases (e.g., K₂CO₃), and room-temperature stirring. Progress is monitored using TLC (e.g., silica gel plates with UV visualization) .
- Key Considerations : Ensure anhydrous conditions to avoid side reactions. Intermediate purity is critical for high final yields.
Q. What analytical techniques are used to confirm the compound’s structural identity and purity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyrimidoindole carbonyl at δ 170–175 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
- Elemental Analysis : Validate C, H, N, O content within ±0.3% of theoretical values .
- Data Interpretation : Cross-reference spectral data with analogous pyrimidoindole derivatives to resolve ambiguities.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety Measures :
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid oral ingestion—seek immediate medical attention if exposed .
- Storage : Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent degradation.
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Optimization Strategies :
- Catalysis : Explore Pd-catalyzed cross-coupling for pyrimidoindole functionalization (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent Screening : Test alternatives to DMF (e.g., acetonitrile, THF) to reduce side-product formation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hrs to 2–4 hrs) while maintaining yield .
- Challenges : Scalability may require transitioning from batch to flow chemistry systems.
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Approach :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cell viability) with standardized protocols (IC₅₀ comparisons).
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural Analogues : Synthesize derivatives (e.g., replacing 4-methoxybenzyl with halogenated groups) to isolate pharmacophore contributions .
- Case Study : Inconsistent cytotoxicity data may stem from variations in cell-line permeability or efflux pump activity.
Q. What computational tools are suitable for modeling this compound’s interactions with target proteins?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or GPCRs.
- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
- Validation : Compare computational results with experimental IC₅₀ values to refine models.
Q. How should researchers address batch-to-batch variability in compound purity during pharmacological studies?
- Solutions :
- Repurification : Use preparative HPLC (C18 columns, acetonitrile/water gradient) to isolate >99% pure batches.
- Stability Studies : Monitor degradation under stress conditions (heat, light, humidity) via accelerated stability testing .
- Batch Documentation : Track synthetic parameters (e.g., catalyst lot, stirring speed) to identify variability sources.
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